Hexadec-8-ene
Description
Hexadec-8-ene (CAS: 18899-20-2) is a 16-carbon alkene with a double bond at the 8th position (C16H32). It is a structural isomer of linear α-olefins, distinguished by its internal double bond, which confers unique physical and chemical properties. The compound is primarily synthesized via catalytic metathesis, such as the homometathesis of 1-nonene using molybdenum-based catalysts . Notably, cationic Mo oxo alkylidene complexes achieve high selectivity (~98%) for this compound by minimizing double-bond isomerization, a common issue with neutral catalysts . Alternative synthetic routes include the Ramberg-Bäcklund reaction, yielding 75% under optimized conditions with alumina-supported KOH .
This compound serves as a precursor in organic synthesis, particularly for macrocyclic compounds (e.g., in Grubbs catalyst-mediated cyclization) . Its stability and reactivity are influenced by the central double bond position, making it less volatile than terminal alkenes like hexadec-1-ene.
Properties
IUPAC Name |
hexadec-8-ene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32/c1-3-5-7-9-11-13-15-16-14-12-10-8-6-4-2/h15-16H,3-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWEAIXVWPDMXCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC=CCCCCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40336239 | |
| Record name | hexadec-8-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40336239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18899-20-2 | |
| Record name | hexadec-8-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40336239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexadec-8-ene can be synthesized through various methods, including:
Olefination Reactions: One common method involves the olefination of long-chain aldehydes. For example, the Wittig reaction can be used to convert hexadecanal to this compound using a phosphonium ylide.
Dehydration of Alcohols: Another method involves the dehydration of hexadecan-8-ol using strong acids like sulfuric acid or phosphoric acid under controlled conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound often involves the catalytic dehydrogenation of hexadecane. This process uses metal catalysts such as platinum or palladium at high temperatures to remove hydrogen atoms and form the double bond at the desired position.
Chemical Reactions Analysis
Hexadec-8-ene undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form hexadec-8-en-1-ol using oxidizing agents like potassium permanganate or osmium tetroxide.
Reduction: The double bond in this compound can be reduced to form hexadecane using hydrogen gas in the presence of a metal catalyst such as palladium on carbon.
Substitution: Halogenation reactions can occur where halogens like chlorine or bromine add across the double bond to form dihaloalkanes.
Polymerization: this compound can undergo polymerization reactions to form long-chain polymers, often using catalysts like Ziegler-Natta catalysts.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, osmium tetroxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Chlorine, bromine.
Polymerization: Ziegler-Natta catalysts.
Major Products Formed:
Oxidation: Hexadec-8-en-1-ol.
Reduction: Hexadecane.
Substitution: Dihaloalkanes.
Polymerization: Long-chain polymers.
Scientific Research Applications
Hexadec-8-ene has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the production of other long-chain alkenes and alcohols.
Biology: this compound is studied for its role in pheromone synthesis in certain insect species.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its hydrophobic properties.
Industry: It is used as a lubricant additive, a surfactant, and in the production of synthetic polymers.
Mechanism of Action
The mechanism of action of hexadec-8-ene in chemical reactions involves the interaction of its double bond with various reagents. For example, in oxidation reactions, the double bond reacts with oxidizing agents to form an epoxide intermediate, which is then hydrolyzed to form an alcohol. In reduction reactions, the double bond is hydrogenated to form a saturated alkane. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
Table 1: Key Properties of Hexadec-8-ene and Analogous Alkenes
Key Findings:
Double Bond Position and Reactivity :
- Terminal alkenes (e.g., hexadec-1-ene) exhibit higher reactivity in polymerization but lower thermal stability compared to internal alkenes like this compound .
- Internal double bonds (e.g., this compound) reduce susceptibility to oxidation, enhancing utility in high-temperature applications .
Synthetic Efficiency :
- Mo-based cationic catalysts outperform neutral variants in selectivity (98% vs. 80–85%) by suppressing isomerization pathways .
- The Ramberg-Bäcklund reaction offers moderate yields (75%) but avoids metal catalysts, favoring greener synthesis .
Physical Properties :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
